5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione 5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione 5-amino-6-(D-ribitylamino)uracil is an aminouracil that is D-ribitol in which the hydroxy group at position 1 is substituted by the 6-amino group of 5,6-diaminouracil. Early intermediate in bacterial riboflavin synthesis. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a hydroxypyrimidine and an aminouracil. It derives from a ribitol.
Brand Name: Vulcanchem
CAS No.: 17014-74-3
VCID: VC0095549
InChI: InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1
SMILES: C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Molecular Formula: C9H16N4O6
Molecular Weight: 276.25 g/mol

5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione

CAS No.: 17014-74-3

Main Products

VCID: VC0095549

Molecular Formula: C9H16N4O6

Molecular Weight: 276.25 g/mol

5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione - 17014-74-3

CAS No. 17014-74-3
Product Name 5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione
Molecular Formula C9H16N4O6
Molecular Weight 276.25 g/mol
IUPAC Name 5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1
Standard InChIKey XKQZIXVJVUPORE-RPDRRWSUSA-N
Isomeric SMILES C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
SMILES C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Canonical SMILES C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N
Description 5-amino-6-(D-ribitylamino)uracil is an aminouracil that is D-ribitol in which the hydroxy group at position 1 is substituted by the 6-amino group of 5,6-diaminouracil. Early intermediate in bacterial riboflavin synthesis. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a hydroxypyrimidine and an aminouracil. It derives from a ribitol.
Synonyms 5-amino-2,6-dioxo-4-ribitylaminopyrimidine
5-amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione
5-ARPD
A-4-RAP
PubChem Compound 193516
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator